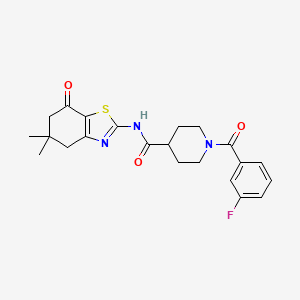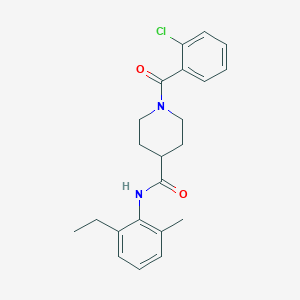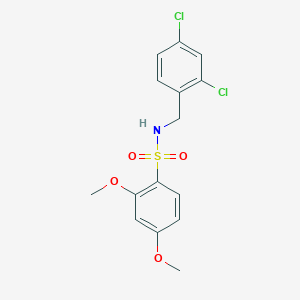![molecular formula C15H14ClNO4S B4879617 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate, also known as CDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH and ion balance in the body. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has several advantages for use in laboratory experiments. It is a stable and readily available compound that is easy to synthesize. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is also soluble in organic solvents, which makes it easy to handle and use in a variety of experiments. However, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has some limitations as well. It is a relatively new compound, and its effects on biological systems are not fully understood. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. One area of interest is the development of novel cancer drugs that are based on the structure of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. Another area of interest is the use of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate as a tool to study protein-protein interactions and protein-ligand interactions. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate could potentially be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate in these areas.
Synthesemethoden
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with dimethylamine and sodium sulfite to form the final product, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anticancer properties and has been used in the development of novel cancer drugs. In biochemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a tool to study protein-protein interactions and protein-ligand interactions. In materials science, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 3-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(19,20)14-5-3-4-11(10-14)15(18)21-13-8-6-12(16)7-9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBYWGJJVBMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 3-(dimethylsulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)


![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)

![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)
